4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl-
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Overview
Description
4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl-: is an organic compound with the molecular formula C14H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- typically involves the reaction of 4-cyanopyridine with N-methyl-N-phenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize waste, often involving continuous monitoring and adjustment of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the pyridine ring’s hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is used as a building block in organic synthesis, facilitating the creation of more complex molecules for various applications.
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: In the industrial sector, 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets, altering their activity and resulting in various biological effects.
Comparison with Similar Compounds
N,N-Dimethylpyridin-4-amine: A related compound with similar structural features but different functional groups.
N-Phenylpyridine-4-carboxamide: Another similar compound with a different substitution pattern on the pyridine ring.
Uniqueness: 4-Pyridinecarboxamide, N,3-dimethyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
88329-56-0 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N,3-dimethyl-N-phenylpyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11-10-15-9-8-13(11)14(17)16(2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
HYKZUZQOQLTHGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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